molecular formula C16H23NO4 B1332844 (S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid CAS No. 270062-96-9

(S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid

Cat. No. B1332844
M. Wt: 293.36 g/mol
InChI Key: KAHQBNUMNOJEPZ-ZDUSSCGKSA-N
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Description

“(S)-2-((tert-Butoxycarbonyl)amino)-2-(p-tolyl)acetic acid” is a chemical compound with the molecular formula C14H19NO4 . It’s available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound can be found in various chemical databases. The empirical formula is C14H19NO4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in various chemical databases .

Scientific Research Applications

  • Synthesis of Collagen Cross-Links : Adamczyk, Johnson, and Reddy (1999) described the efficient synthesis of tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl) butanoate, a key intermediate for the preparation of collagen cross-links, starting from a related compound (Adamczyk, Johnson, & Reddy, 1999).

  • Catalysis and N-tert-Butoxycarbonylation : Heydari et al. (2007) demonstrated the use of H3PW12O40 as an efficient catalyst for N-tert-butoxycarbonylation of amines, highlighting the significance of tert-butoxycarbonyl amino acids in peptide synthesis due to their resistance to racemization (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

  • Asymmetric Hydrogenation and Pharmacophore Preparation : Kubryk and Hansen (2006) synthesized (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid via asymmetric hydrogenation, which is crucial for the preparation of certain pharmacophores (Kubryk & Hansen, 2006).

  • Synthesis of Neuroexcitant Analogs : Pajouhesh et al. (2000) used a similar compound in the synthesis of neuroexcitant analogs, demonstrating its utility in developing compounds with potential neurological applications (Pajouhesh, Hosseini-Meresht, Pajouhesh, & Curry, 2000).

  • Peptide Synthesis : Gaehde and Matsueda (2009) synthesized N-tert.-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid, suitable as a handle in the solid-phase synthesis of peptide alpha-carboxamides, highlighting its role in peptide synthesis (Gaehde & Matsueda, 2009).

Safety And Hazards

The safety and hazards associated with this compound can be found in its Material Safety Data Sheet (MSDS), which should be provided by the supplier .

properties

IUPAC Name

(3S)-4-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-11-5-7-12(8-6-11)9-13(10-14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHQBNUMNOJEPZ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C[C@@H](CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901147010
Record name (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methylbenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901147010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid

CAS RN

270062-96-9
Record name (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methylbenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=270062-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methylbenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901147010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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